molecular formula C11H11N B1594896 1-Ethylisoquinoline CAS No. 7661-60-1

1-Ethylisoquinoline

Cat. No. B1594896
CAS RN: 7661-60-1
M. Wt: 157.21 g/mol
InChI Key: UBDYMAZEEMMDCG-UHFFFAOYSA-N
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Description

1-Ethylisoquinoline is a chemical compound with the molecular formula C11H11N . It is a derivative of isoquinoline, a type of nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of isoquinoline and its derivatives, including 1-Ethylisoquinoline, has attracted considerable attention from chemists and pharmacologists over recent years . Various methods have been developed for the synthesis of isoquinoline, including the use of metal catalysts and catalyst-free processes in water . Some of these methods have already been implemented via semi-synthesis or total synthesis .


Molecular Structure Analysis

The molecular structure of 1-Ethylisoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The molecular weight of 1-Ethylisoquinoline is 157.22 .


Physical And Chemical Properties Analysis

1-Ethylisoquinoline is a liquid at room temperature . It should be stored in a dark place and under an inert atmosphere .

Scientific Research Applications

Nitrosation and Configurational Studies

1-Ethylisoquinoline has been studied for its potential in nitrosation reactions. Goto, Tagawa, and Arakawa (1989) investigated the nitrosation of 1-ethylisoquinoline, finding effective methods for nitrosating not only isoquinolines but also pyridine and quinoline derivatives. This research is significant for the development of novel compounds in heterocyclic chemistry (Goto, Tagawa, & Arakawa, 1989).

Thermochemistry and Kinetic Studies

El-Demerdash, Elgogary, and El‐Nahas (2018) conducted a study on the thermal decomposition of ethoxyisoquinoline derivatives, including 1-ethylisoquinoline. They used quantum chemical calculations to understand the production of ethylene from these compounds, which is crucial in the context of chemical synthesis and reaction mechanisms (El-Demerdash, Elgogary, & El‐Nahas, 2018).

Synthesis of Analgesic Compounds

Brossi, Besendrof, Pellmont, Walter, and Schinder (1960) explored the synthesis of substituted 1-methyl-3,4-dihydro-isoquinolines from 1-ethylisoquinoline. These compounds showed promising analgesic and spasmolytic properties, particularly those containing a halogenated phenylethyl group. This research demonstrates the pharmaceutical potential of 1-ethylisoquinoline derivatives (Brossi et al., 1960).

Safety and Hazards

1-Ethylisoquinoline is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if skin irritation occurs .

Future Directions

While specific future directions for 1-Ethylisoquinoline are not mentioned in the search results, the synthesis of isoquinoline and its derivatives is a hot topic in organic and medicinal chemistry . This suggests that future research may focus on developing new strategies for the synthesis of 1-Ethylisoquinoline and exploring its potential applications.

properties

IUPAC Name

1-ethylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDYMAZEEMMDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343987
Record name 1-Ethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylisoquinoline

CAS RN

7661-60-1
Record name 1-Ethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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